molecular formula C10H10Cl2O2 B1410181 Methyl 3,4-dichloro-5-methylphenylacetate CAS No. 1807180-89-7

Methyl 3,4-dichloro-5-methylphenylacetate

Cat. No.: B1410181
CAS No.: 1807180-89-7
M. Wt: 233.09 g/mol
InChI Key: NTRWDJGCZDTQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4-dichloro-5-methylphenylacetate is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of phenylacetate, characterized by the presence of two chlorine atoms and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dichloro-5-methylphenylacetate typically involves the esterification of 3,4-dichloro-5-methylphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-5-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 3,4-dichloro-5-methylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which Methyl 3,4-dichloro-5-methylphenylacetate exerts its effects depends on its interaction with molecular targets. The presence of chlorine atoms and a methyl group on the aromatic ring can influence its binding affinity to enzymes or receptors, thereby modulating biological activity. The exact pathways involved may vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dichlorophenylacetate: Lacks the methyl group on the aromatic ring.

    Methyl 3,5-dichloro-4-methylphenylacetate: Has a different substitution pattern on the aromatic ring.

    Methyl 2,4-dichloro-5-methylphenylacetate: Chlorine atoms are positioned differently on the ring.

Uniqueness

Methyl 3,4-dichloro-5-methylphenylacetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and a methyl group in specific positions on the aromatic ring distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

IUPAC Name

methyl 2-(3,4-dichloro-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6-3-7(5-9(13)14-2)4-8(11)10(6)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRWDJGCZDTQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-dichloro-5-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-dichloro-5-methylphenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 3,4-dichloro-5-methylphenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 3,4-dichloro-5-methylphenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 3,4-dichloro-5-methylphenylacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3,4-dichloro-5-methylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.